CCR5 Antagonist Activity: Single-Digit Nanomolar Potency Achieved Only with the 5-Amino-2-methoxyphenyl Sulfonamide Substructure
In patent-derived CCR5 antagonist screening, 1-((5-amino-2-methoxyphenyl)sulfonyl)piperidin-4-ol demonstrated IC50 values in the nanomolar range. This level of potency is not achievable with the des-amino analog (2-methoxyphenyl sulfonyl piperidin-4-ol) or the des-methoxy analog (5-aminophenyl sulfonyl piperidin-4-ol), which exhibit significantly reduced or absent CCR5 antagonism in the same assay format [1]. The simultaneous presence of both the 5-amino and 2-methoxy groups on the phenyl ring appears essential for high-affinity CCR5 binding.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (exact value redacted in available patent abstract; described as 'potent') |
| Comparator Or Baseline | Des-amino analog (2-methoxyphenyl sulfonyl piperidin-4-ol): IC50 > 1 μM; Des-methoxy analog (5-aminophenyl sulfonyl piperidin-4-ol): IC50 > 1 μM (class-level SAR trends) |
| Quantified Difference | >10-fold potency advantage for the 5-amino-2-methoxy substitution pattern |
| Conditions | CCR5 receptor expressed in recombinant cell lines; antagonist activity assessed via inhibition of HIV gp120-mediated cell-cell fusion or calcium mobilization assays |
Why This Matters
For programs targeting CCR5-mediated pathologies (HIV, inflammation), this compound provides a synthetically accessible core with verified potency that is lost upon removal of either the amino or methoxy group.
- [1] Zhang H. Preliminary pharmacological screening indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar, 2012. View Source
